molecular formula C32H50N8O11 B14214280 L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-phenylalanine CAS No. 827300-36-7

L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-phenylalanine

Cat. No.: B14214280
CAS No.: 827300-36-7
M. Wt: 722.8 g/mol
InChI Key: XAPOXNNHOIGXTJ-HRALPVODSA-N
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Description

L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-phenylalanine is a peptide compound composed of seven amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, using automated synthesizers and advanced purification techniques like HPLC.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of such bonds.

Scientific Research Applications

L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-phenylalanine has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.

    Industry: Utilized in the production of peptide-based materials and biotechnological products.

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to effects like enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide with applications in nutrition and medicine.

    L-Alanyl-L-phenylalanine: A dipeptide used in metabolic studies.

    L-Alanyl-L-seryl-L-lysyl-L-glutaminyl-L-phenylalanine: A similar peptide with different amino acid composition.

Uniqueness

L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications in various fields.

Properties

CAS No.

827300-36-7

Molecular Formula

C32H50N8O11

Molecular Weight

722.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C32H50N8O11/c1-16(2)12-21(37-30(48)24(15-42)40-31(49)23(14-41)39-27(45)18(4)35-26(44)17(3)33)29(47)36-20(10-11-25(34)43)28(46)38-22(32(50)51)13-19-8-6-5-7-9-19/h5-9,16-18,20-24,41-42H,10-15,33H2,1-4H3,(H2,34,43)(H,35,44)(H,36,47)(H,37,48)(H,38,46)(H,39,45)(H,40,49)(H,50,51)/t17-,18-,20-,21-,22-,23-,24-/m0/s1

InChI Key

XAPOXNNHOIGXTJ-HRALPVODSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)N

Origin of Product

United States

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